Cas no 1354006-94-2 ((S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide)

(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide structure
1354006-94-2 structure
商品名:(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide
CAS番号:1354006-94-2
MF:C14H25N3O2
メガワット:267.367203474045
CID:2159341

(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide 化学的及び物理的性質

名前と識別子

    • (S)-n-[4-(acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide
    • (1R,4R)-(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide
    • (S)-2-Amino-N-(4-(N-cyclopropylacetamido)cyclohexyl)propanamide
    • AM96016
    • AM101875
    • N-{trans-4-[Acetyl(cyclopropyl)amino]cyclohexyl}-L-alaninamide
    • (S)-N-[4-(acetylcyclopropylamino)cyclohexyl]-2-aminopropanamide
    • (1R,4R)-(S)-N-[4-(acetylcyclopropylamino)cyclohexyl]-2-aminopropanamide
    • (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide
    • インチ: 1S/C14H25N3O2/c1-9(15)14(19)16-11-3-5-12(6-4-11)17(10(2)18)13-7-8-13/h9,11-13H,3-8,15H2,1-2H3,(H,16,19)/t9-,11?,12?/m0/s1
    • InChIKey: MPQULKGKLABZIE-GCVQQVDUSA-N
    • ほほえんだ: O=C(C)N(C1CCC(CC1)NC([C@H](C)N)=O)C1CC1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 347
  • トポロジー分子極性表面積: 75.4

(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
084846-500mg
S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide
1354006-94-2
500mg
£694.00 2022-02-28

(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide 関連文献

(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamideに関する追加情報

Comprehensive Overview of (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide (CAS No. 1354006-94-2)

(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide (CAS No. 1354006-94-2) is a specialized chiral compound with significant potential in pharmaceutical research and drug development. This molecule features a unique structural framework, combining a cyclopropyl moiety with a cyclohexyl backbone, which enhances its stability and bioactivity. Researchers are particularly interested in its role as a potential intermediate for small-molecule therapeutics, especially in targeting neurological and metabolic disorders.

The compound's chiral center at the 2-amino-propionamide group is critical for its stereoselective interactions, making it valuable for asymmetric synthesis and enzyme inhibition studies. Recent trends in drug discovery highlight the demand for chiral building blocks like (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide, as they offer higher specificity and reduced side effects in therapeutic applications. Its acetyl-cyclopropyl segment also contributes to improved metabolic stability, a key factor in optimizing drug candidates.

In the context of current pharmaceutical trends, this compound aligns with the growing focus on precision medicine and targeted therapies. Scientists are exploring its potential in modulating G-protein-coupled receptors (GPCRs), which are implicated in diseases like diabetes and Parkinson's. Additionally, its cyclohexyl structure may enhance blood-brain barrier permeability, a hot topic in central nervous system (CNS) drug development.

From a synthetic chemistry perspective, (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide is synthesized via multi-step organic reactions, often involving amide coupling and chiral resolution techniques. Its CAS No. 1354006-94-2 serves as a unique identifier in chemical databases, facilitating global research collaboration. The compound's purity and stereochemical integrity are rigorously validated using HPLC and NMR spectroscopy, ensuring reproducibility in preclinical studies.

Market dynamics indicate rising demand for high-purity chiral intermediates, driven by advancements in biopharmaceuticals and personalized medicine. Companies specializing in custom synthesis and contract research are increasingly listing (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide in their portfolios, catering to academic and industrial researchers. Its applications extend to proteomics and kinase inhibitor development, areas with substantial growth in recent years.

For researchers seeking innovative chemical tools, this compound offers versatility in structure-activity relationship (SAR) studies. Its compatibility with combinatorial chemistry platforms further enhances its utility in high-throughput screening. As the pharmaceutical industry shifts toward fragment-based drug design, (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide stands out as a promising scaffold for lead optimization.

In summary, (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide (CAS No. 1354006-94-2) represents a cutting-edge compound with multifaceted applications in modern drug discovery. Its structural elegance and functional diversity make it a subject of ongoing research, particularly in the realms of neurology, metabolism, and signal transduction. As scientific inquiries into chiral pharmacology deepen, this molecule is poised to play a pivotal role in the next generation of therapeutic innovations.

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